molecular formula C15H12Br2ClN3O B15015104 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-phenylmethylidene]acetohydrazide

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-phenylmethylidene]acetohydrazide

Cat. No.: B15015104
M. Wt: 445.53 g/mol
InChI Key: YHXWCELILCTLHQ-ZBKNUEDVSA-N
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Description

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-phenylmethylidene]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and phenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-phenylmethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of 2,6-dibromo-4-chloroaniline. This intermediate is then reacted with hydrazine derivatives under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-phenylmethylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and organic solvents. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-phenylmethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-phenylmethylidene]acetohydrazide is unique due to its combination of bromine, chlorine, and hydrazide functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C15H12Br2ClN3O

Molecular Weight

445.53 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-2-(2,6-dibromo-4-chloroanilino)acetamide

InChI

InChI=1S/C15H12Br2ClN3O/c16-12-6-11(18)7-13(17)15(12)19-9-14(22)21-20-8-10-4-2-1-3-5-10/h1-8,19H,9H2,(H,21,22)/b20-8-

InChI Key

YHXWCELILCTLHQ-ZBKNUEDVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br

Origin of Product

United States

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